![molecular formula C17H17N3O B1681492 sb 202474](/img/structure/B1681492.png)
sb 202474
Overview
Description
SB 202474: is a chemical compound known for its role as a negative control in studies involving the inhibition of p38 mitogen-activated protein kinase (MAPK). Unlike its analogs, SB 202190 and SB 203580, which are potent inhibitors of p38 MAPK, this compound does not inhibit this kinase. This makes it valuable in scientific research for distinguishing specific effects of p38 MAPK inhibition from non-specific effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB 202474 involves several steps, typically starting with the preparation of the core imidazole structure. The synthetic route can be summarized as follows:
Formation of the Imidazole Ring: The initial step involves the cyclization of appropriate precursors to form the imidazole ring. This can be achieved through the reaction of an aldehyde with an amine and a nitrile under acidic conditions.
Substitution Reactions: Subsequent steps involve the introduction of various substituents onto the imidazole ring. This is typically done through nucleophilic substitution reactions.
Final Assembly: The final step involves the coupling of the substituted imidazole with a pyridine derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
SB 202474 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
SB 202474 is widely used in scientific research due to its role as a negative control in studies involving p38 MAPK inhibition. Its applications include:
Chemistry: Used to study the specificity of p38 MAPK inhibitors by providing a baseline for comparison.
Biology: Helps in understanding the role of p38 MAPK in cellular processes such as inflammation, apoptosis, and cell differentiation.
Medicine: Used in preclinical studies to investigate the therapeutic potential of p38 MAPK inhibitors in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Employed in the development of new pharmaceuticals targeting p38 MAPK.
Mechanism of Action
SB 202474 does not inhibit p38 MAPK activity. Instead, it serves as a negative control, allowing researchers to differentiate between specific and non-specific effects of p38 MAPK inhibitors. The molecular targets and pathways involved in its action are primarily related to its structural similarity to active inhibitors, which ensures that it binds to the same sites without exerting inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
SB 202190: A potent inhibitor of p38 MAPK, used in studies to understand the kinase’s role in various cellular processes.
SB 203580: Another potent p38 MAPK inhibitor, widely used in research for its specificity and effectiveness.
Uniqueness of SB 202474
Properties
IUPAC Name |
4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-3-15-16(12-8-10-18-11-9-12)20-17(19-15)13-4-6-14(21-2)7-5-13/h4-11H,3H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKGURNPAUBQLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N1)C2=CC=C(C=C2)OC)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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